![molecular formula C14H18S2 B15166602 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene CAS No. 590345-52-1](/img/structure/B15166602.png)
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its two thiophene rings, each substituted with methyl and ethyl groups, making it a unique and interesting molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene typically involves the following steps:
Formation of 2,5-Dimethylthiophene: This can be achieved through the sulfurization of hexane-2,5-dione.
Alkylation: The 2,5-dimethylthiophene undergoes alkylation with ethyl and methyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: The specific pathways affected depend on the functional groups present in the derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar chemical properties but fewer functional groups.
3-Acetyl-2,5-dimethylthiophene: Another derivative with an acetyl group, used in organic synthesis and as a flavoring agent.
2,5-Dimethylthiophene-3-boronic acid: A boronic acid derivative used in Suzuki coupling reactions for the synthesis of biaryl compounds.
Uniqueness
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dual thiophene rings and varied substituents make it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
590345-52-1 |
|---|---|
Fórmula molecular |
C14H18S2 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene |
InChI |
InChI=1S/C14H18S2/c1-5-12-6-10(3)16-14(12)8-13-7-9(2)15-11(13)4/h6-7H,5,8H2,1-4H3 |
Clave InChI |
NLAWAGGHFYGYOX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=C1)C)CC2=C(SC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
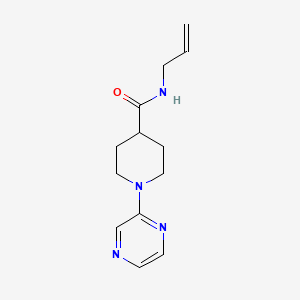

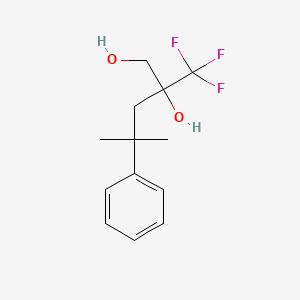
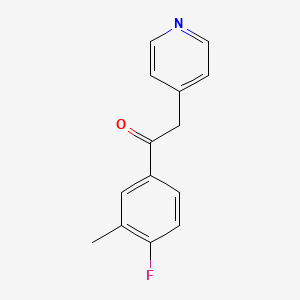
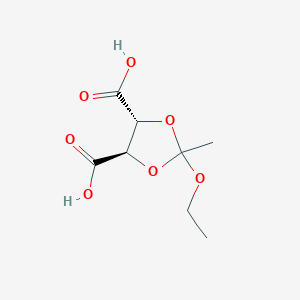
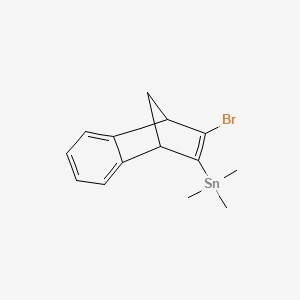

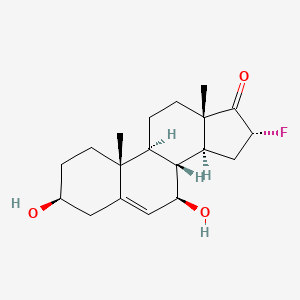
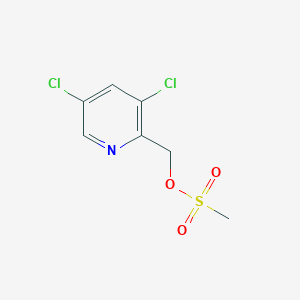
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
